molecular formula C13H10F3NO2 B6383790 5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1262003-62-2

5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383790
CAS RN: 1262003-62-2
M. Wt: 269.22 g/mol
InChI Key: QMYXBCRCPPWKEJ-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95% (denoted as 5-AP-3-TFMP) is an organic compound belonging to the aryl group. The compound is a white crystalline solid with a molecular weight of 282.35 g/mol. It has a melting point of 129-131 °C and a boiling point of 242 °C. 5-AP-3-TFMP has a low solubility in water and is soluble in organic solvents such as ethanol and methanol. The compound has a wide range of applications in the field of medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of 5-AP-3-TFMP is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various bioactive compounds. The compound is believed to act as an electron donor, which helps to facilitate the formation of covalent bonds between the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-TFMP have not been extensively studied. However, the compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, the compound has been found to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The advantages of using 5-AP-3-TFMP in laboratory experiments include its low cost, high purity, and easy availability. The compound is also stable under various conditions and is easy to handle. However, the compound is not soluble in water and is only soluble in organic solvents, which can be a limitation for some experiments.

Future Directions

The future directions for the use of 5-AP-3-TFMP include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various bioactive compounds. In addition, further research into the compound's mechanism of action and its potential toxicity is needed. Additionally, further research into the compound's use in the synthesis of peptides and peptidomimetics is warranted. Finally, further research into the compound's potential applications in drug delivery systems is needed.

Synthesis Methods

The synthesis of 5-AP-3-TFMP involves the reaction of 3-aminophenol with trifluoromethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere at a temperature of 60-80 °C for a period of 24-48 hours. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-AP-3-TFMP is a useful compound for scientific research in the field of medicinal chemistry and organic synthesis. It has been used in the synthesis of various bioactive compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents. The compound has also been used in the synthesis of various other compounds such as peptides and peptidomimetics.

properties

IUPAC Name

3-(3-aminophenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-9(5-11(18)7-12)8-2-1-3-10(17)4-8/h1-7,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYXBCRCPPWKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686504
Record name 3'-Amino-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminophenyl)-3-trifluoromethoxyphenol

CAS RN

1262003-62-2
Record name 3'-Amino-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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